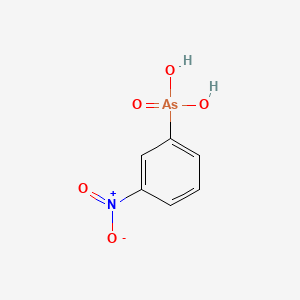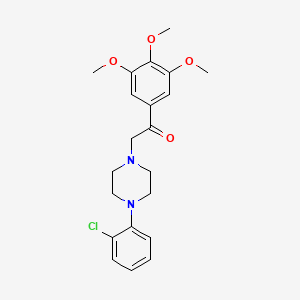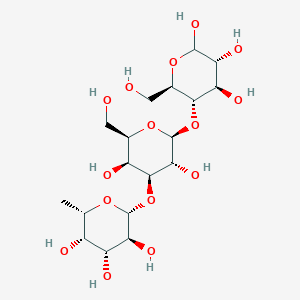
3-Nitrophenylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used to improve feed efficiency, prevent coccidial intestinal parasites, and promote growth . The compound is characterized by the presence of a nitro group and an arsonic acid group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-nitrophenylarsonic acid typically involves the nitration of phenylarsonic acid. One common method includes the diazotization of arsanilic acid followed by hydrolysis and nitration . The process can be summarized as follows:
Diazotization: Arsanilic acid is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Hydrolysis: The diazonium salt is hydrolyzed to form 4-hydroxyphenylarsonic acid.
Nitration: The hydrolyzed product is then nitrated using nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-temperature synthesis, alkali-demixing, neutralization, hydrolysis, decoloring, and purification steps . The production cycle is designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenylarsonic acid undergoes various chemical reactions, including:
Reduction: Reduction
Properties
CAS No. |
618-07-5 |
|---|---|
Molecular Formula |
C6H6AsNO5 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsNO5/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4H,(H2,9,10,11) |
InChI Key |
MDFUVLDZVFTYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)
![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)



![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
